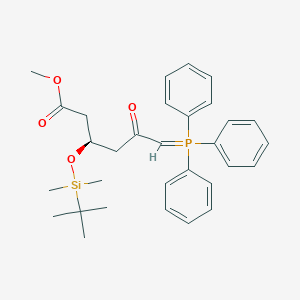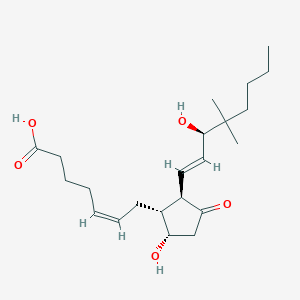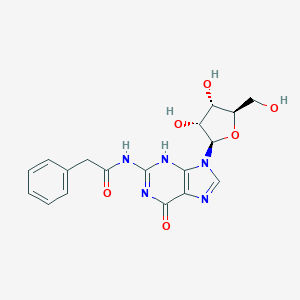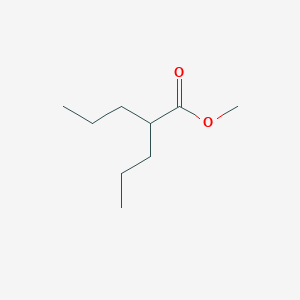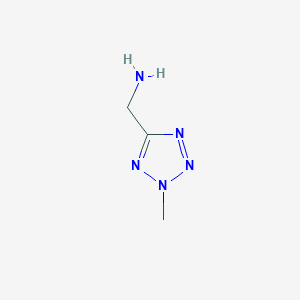![molecular formula C17H15ClN2S2 B154118 4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 128277-14-5](/img/structure/B154118.png)
4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine" is a heterocyclic molecule that appears to be related to various research studies focusing on the synthesis and characterization of pyrimidine derivatives with potential biological activities. These studies explore the chemical properties, synthesis methods, and potential applications of similar compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and catalysts. For instance, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas involves the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine amines in dry tetrahydrofuran . Similarly, the synthesis of new heterocycles like imidazo[1,2-a]thieno[2,3-d]pyrimidine and 2,3-dihydro-5H-oxazolo[3,2-a]thieno[2,3-d]-pyrimidine is achieved through alkylation of hexahydro benzothieno pyrimidine derivatives . These methods highlight the versatility of pyrimidine chemistry in generating diverse molecular structures.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR, FT-Raman, and NMR. For example, the vibrational spectral analysis of a potential chemotherapeutic agent was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional methods . The molecular docking studies suggest that such compounds might exhibit inhibitory activity against specific proteins, indicating their potential as therapeutic agents .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, the action of phosphorus oxychloride on certain thieno[2,3-d]pyrimidin-4-ones leads to the formation of 4-chloro derivatives, which can further react with nucleophiles to yield alkylamino- and dialkylamino-substituted thieno[2,3-d]pyrimidines . These reactions are crucial for the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can affect their stability, reactivity, and interaction with biological targets. For example, the reduced density gradient function and non-covalent interactions such as hydrogen bonds and van der Waals interactions play a significant role in the stability and biological activity of these compounds . The nonlinear optical behavior of some pyrimidine derivatives is also predicted theoretically, which could be relevant for materials science applications .
Applications De Recherche Scientifique
Antifungal Activities
4-Chlorothieno[2,3-d]pyrimidines, including derivatives like 4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, have been studied for their antifungal activities. They have shown effectiveness against various fungal diseases, such as Rice blast, Sheath blight, and Cucumber powdery mildew. This highlights their potential in agricultural applications, particularly in protecting crops from fungal infections (Konno et al., 1989).
Antimicrobial Potential
Research on tetrahydrobenzothienopyrimidine derivatives has revealed their promise as antimicrobial agents. Compounds synthesized in this category have shown notable antimicrobial effects, particularly against Candida albicans and Staphylococcus aureus. This suggests potential therapeutic applications in treating infections caused by these microorganisms (Soliman et al., 2009).
Electronic Aspects and Synthesis
Studies have also focused on the synthesis and electronic properties of tetrahydrobenzothienopyrimidine derivatives. These compounds exhibit complex π-electron delocalization effects, which are connected to their biological activities. Understanding these electronic aspects is crucial for the development of new biologically active heterocycles with improved efficacy (Gajda et al., 2015).
Synthesis Techniques
There has been significant progress in synthesizing novel tetrahydrobenzothienopyrimidine derivatives using advanced techniques such as microwave irradiation. These methods enhance the efficiency of the synthesis process and open up new possibilities for creating diverse compounds with potential biological activities (Abdalha et al., 2011).
Propriétés
IUPAC Name |
4-chloro-2-(phenylsulfanylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S2/c18-16-15-12-8-4-5-9-13(12)22-17(15)20-14(19-16)10-21-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKXLNWDGWPPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368176 |
Source


|
| Record name | 4-Chloro-2-[(phenylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
CAS RN |
128277-14-5 |
Source


|
| Record name | 4-Chloro-2-[(phenylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

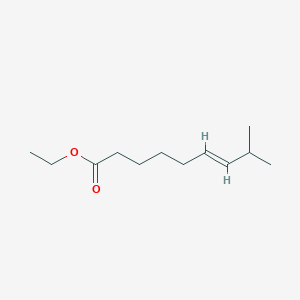
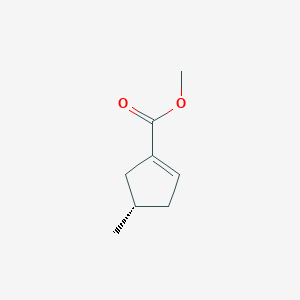
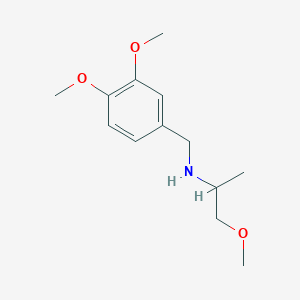
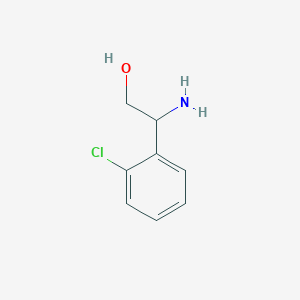

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
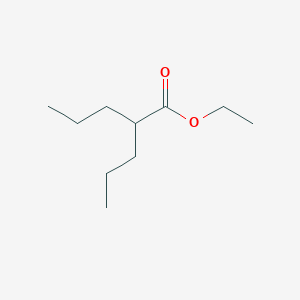
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
